2-(Propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine

Lipophilicity CNS drug discovery ADME optimization

Fragment-based lead optimization requires precise lipophilicity control to balance target engagement and ADME properties. Researchers frequently face delays when 'close-analog' building blocks fail to reproduce the desired property profiles. This compound resolves this by providing the exact 2-isopropyl substitution validated in published SAR: - XLogP3-AA = 1.8 & TPSA = 92.9 Ų, optimally positioned for CNS drug-likeness and BBB penetration. - Fsp³ = 0.375 introduces three-dimensionality that flat 2-phenyl or 2-methyl analogs lack, enhancing shape diversity for purine-mimetic library design. - Free 7-amine handle enables late-stage diversification for kinase inhibitor and adenosine receptor antagonist programs. Supplied at ≥95% purity with full quality assurance documentation to support reproducible research.

Molecular Formula C8H10N4S
Molecular Weight 194.26 g/mol
Cat. No. B13251634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine
Molecular FormulaC8H10N4S
Molecular Weight194.26 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=C(N=CN=C2S1)N
InChIInChI=1S/C8H10N4S/c1-4(2)7-12-5-6(9)10-3-11-8(5)13-7/h3-4H,1-2H3,(H2,9,10,11)
InChIKeyKEGAPJYQBBFRST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropyl-thiazolo[5,4-d]pyrimidin-7-amine: Purine Isostere Scaffold


2-(Propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine (CAS 1935085-93-0) is a small-molecule heterocyclic building block belonging to the thiazolo[5,4-d]pyrimidine family—a recognized purine bioisostere scaffold frequently employed in kinase inhibitor and adenosine receptor antagonist drug discovery programs [1]. With a molecular formula of C₈H₁₀N₄S, a molecular weight of 194.26 g/mol, a computed XLogP3-AA of 1.8, and a topological polar surface area (TPSA) of 92.9 Ų, this compound occupies physicochemical property space that is well-suited for fragment elaboration and lead optimization campaigns [1]. The compound is commercially available from multiple suppliers at ≥95% purity .

Purine bioisostere scaffold for kinase & adenosine receptor studies
Fragment elaboration-ready: balanced logP and TPSA window
High-purity starting point for screening library synthesis

Non-Interchangeable 2-Alkyl Substitution


The thiazolo[5,4-d]pyrimidin-7-amine scaffold is a privileged purine isostere, but its biological activity is exquisitely sensitive to the nature of the substituent at the 2-position. Published SAR studies on adenosine receptor antagonists demonstrate that even minor changes at the 2-position—such as replacing an isopropyl with an ethyl or a phenyl group—can alter binding affinity by orders of magnitude because the 2-substituent directly engages a lipophilic sub-pocket within the orthosteric binding site [1]. Computed property differences reinforce this: the isopropyl analog (XLogP3-AA = 1.8) occupies a distinct lipophilicity window compared to the 2-methyl (XLogP3-AA = 1.0), 2-ethyl (XLogP3-AA = 1.5), 2-phenyl (XLogP3-AA = 2.3), and 2-trifluoromethyl (XLogP3-AA = 1.6) congeners, each of which carries different solubility, permeability, and target engagement profiles [2][3][4][5]. Generic substitution with a ‘close’ analog therefore risks loss of the desired property balance and is not scientifically justified without direct comparative data.

2-Methyl or 2-Ethyl Analogs
May exhibit lower lipophilicity and altered permeability; binding engagement may differ from isopropyl-substituted scaffold.
2-Phenyl or 2-CF₃ Analogs
Higher logP may increase metabolic liability and promiscuity risk; may not preserve the balanced property profile.

Quantitative Evidence vs. Closest Analogs


Optimal Lipophilicity for CNS Drug-Likeness

The target compound's computed XLogP3-AA of 1.8 places it within the optimal lipophilicity range (1–3) recommended for CNS drug candidates, striking a balance between blood-brain barrier permeability and aqueous solubility. In direct comparison, the 2-methyl analog (XLogP3-AA = 1.0) is significantly more polar, potentially limiting passive membrane diffusion, while the 2-phenyl analog (XLogP3-AA = 2.3) is more lipophilic and carries higher risk of CYP-mediated metabolism and poor solubility [1][2][3].

Lipophilicity Window
Reported
XLogP3-AA = 1.8 | vs. 2-Me 1.0, 2-Et 1.5, 2-Ph 2.3, 2-CF₃ 1.6
Reported sweet-spot range for CNS drug-likeness profiling
Supports permeability–solubility balance assessment
Lipophilicity CNS drug discovery ADME optimization

Higher Fsp³ for Improved Developability

The target compound contains three sp³-hybridized carbon atoms (the two methyl groups and the methine carbon of the isopropyl substituent) out of eight total carbons, yielding an Fsp³ of 0.375. This is substantially higher than the 2-methyl analog (Fsp³ = 0.167, 1 sp³ carbon), the 2-ethyl analog (Fsp³ = 0.286, 2 sp³ carbons), the 2-phenyl analog (Fsp³ = 0.0, 0 sp³ carbons), and the 2-trifluoromethyl analog (Fsp³ = 0.0) [1][2][3][4][5]. Higher Fsp³ has been correlated with improved solubility, lower promiscuity, and higher clinical success rates in drug development [6].

Fraction sp³ (Fsp³)
Reported
Fsp³ = 0.375 | vs. 2-Me 0.167, 2-Et 0.286, 2-Ph 0.0, 2-CF₃ 0.0
Reported higher three-dimensionality linked to improved solubility and lower promiscuity
Correlated with development outcome probability (Lovering et al.)
Fsp³ Clinical success rate Solubility enhancement

Optimal Molecular Weight for Ligand Efficiency

The molecular weight of 2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is 194.26 g/mol, positioning it in the gap between ultra-low-MW fragments (<150 Da) and full-size lead compounds (>300 Da). This is significantly higher than the 2-methyl analog (166.21 g/mol) and the 2-ethyl analog (180.23 g/mol), but notably lower than the 2-phenyl analog (228.28 g/mol) and the 2-trifluoromethyl analog (220.18 g/mol) [1][2][3][4]. The intermediate MW of the isopropyl derivative makes it an ideal starting point for fragment elaboration, where each added heavy atom can be tracked for ligand efficiency (LE) optimization [5].

Molecular Weight
Reported
194.26 g/mol | vs. 2-Me 166.2, 2-Et 180.2, 2-Ph 228.3, 2-CF₃ 220.2
Supports fragment elaboration with ligand efficiency (LE) optimization
MW sweet spot (180–220 Da) favors LE tracking
Ligand efficiency Fragment-based drug discovery Lead optimization

Single Rotatable Bond for Binding Adaptability

The isopropyl group introduces exactly one rotatable bond (C–C between the methine carbon and the thiazole ring), offering a degree of conformational adaptation that can facilitate induced-fit binding to target pockets. In contrast, the 2-methyl, 2-ethyl, and 2-trifluoromethyl analogs have zero rotatable bonds, while the 2-phenyl analog also has one rotatable bond but introduces an extended planar aromatic system that may engage in unwanted π-stacking interactions [1][2][3][4]. The single rotatable bond of the isopropyl derivative is advantageous because it increases the probability of adopting a bioactive conformation without incurring the entropic penalty associated with multiple freely rotating bonds [5].

Rotatable Bonds
Reported
Rotatable bonds = 1 | vs. 2-Me 0, 2-Et 1, 2-Ph 1, 2-CF₃ 0
Reported balance of conformational adaptability and entropic cost
Single rotor may facilitate induced-fit binding without high entropic penalty
Molecular flexibility Binding entropy Conformational analysis

Steric Shielding for Metabolic Stability at 2-Position

The branched isopropyl substituent provides greater steric bulk proximal to the thiazole C2 position than the linear ethyl or small methyl groups. In the context of purine isostere scaffolds, substituents at the 2-position can be sites of oxidative metabolism; the branched alkyl group of the target compound is predicted to offer enhanced metabolic stability compared to the linear ethyl chain of the 2-ethyl analog (CAS 1935339-20-0) or the unprotected 2-methyl analog [1][2]. Quantitative in vitro microsomal stability data comparing 2-isopropyl versus 2-ethyl thiazolo[5,4-d]pyrimidine derivatives have not been published for this specific scaffold; this inference is drawn from established principles of steric shielding in medicinal chemistry [3].

Metabolic Stability Prediction
Class-level
Branched isopropyl provides steric shielding near C2
Predicted to offer enhanced metabolic stability vs. linear alkyl chains
No direct experimental data; based on steric shielding principle. Requires validation.
Metabolic stability Steric shielding CYP metabolism

Key Applications of 2-Isopropyl-thiazolo[5,4-d]pyrimidin-7-amine


Fragment-Based Lead Generation for Adenosine A₁/A₂A Receptors

The thiazolo[5,4-d]pyrimidine scaffold is a validated core for adenosine A₁ and A₂A receptor antagonists, as demonstrated by Varano et al. (2019) who showed that 2,5,7-substitution patterns tune affinity and selectivity across the four human adenosine receptor subtypes [1]. The target compound, with its isopropyl group at the 2-position, offers an optimal XLogP3-AA of 1.8 and Fsp³ of 0.375, making it an ideal fragment hit for structure-based elaboration toward dual A₁/A₂A antagonists. Programs requiring CNS exposure (e.g., for Parkinson's disease or depression) will benefit from the lipophilicity and conformational properties quantified in Section 3.

Kinase Inhibitor Scaffold Hopping from Thieno[2,3-d]pyrimidine Cores

The thiazolo[5,4-d]pyrimidine ring system has been employed as a scaffold-hopping replacement for thieno[2,3-d]pyrimidine in orally active PI3K inhibitor programs, where thiazolo analog 7a demonstrated superior in vivo anticancer efficacy relative to its thieno counterpart [2]. The target compound, bearing a free 7-amino group and an isopropyl substituent at the 2-position, serves as a versatile intermediate for introducing diverse C5 and C7 functionality. Its intermediate molecular weight (194.26 Da) and favorable TPSA (92.9 Ų) support oral bioavailability, while the isopropyl group provides steric differentiation from simpler methyl or ethyl analogs.

Building Block for CNS-Penetrant Probe Development

For medicinal chemistry teams developing CNS-penetrant chemical probes, the target compound's computed XLogP3-AA of 1.8 falls within the optimal CNS drug-likeness range (typically 1–3), and its TPSA of 92.9 Ų is well below the 140 Ų threshold commonly associated with poor BBB penetration [3]. The combination of an isopropyl group (providing steric bulk and metabolic shielding without excessive lipophilicity) and a free 7-amino handle for late-stage functionalization makes this compound a strategic choice over the 2-phenyl analog (LogP = 2.3, higher promiscuity risk) or the 2-trifluoromethyl analog (LogP = 1.6, but higher MW and fluorine-related metabolic liabilities).

Combinatorial Library Synthesis for Purine Bioisostere Screening Sets

The thiazolo[5,4-d]pyrimidine core is recognized as a direct purine bioisostere, where the thiazole ring replaces the imidazole moiety of the natural purine scaffold [4]. The target compound's isopropyl group introduces a degree of three-dimensionality (Fsp³ = 0.375) that is absent in the widely used 2-phenyl (Fsp³ = 0.0) or 2-methyl (Fsp³ = 0.167) building blocks. Library designers seeking to increase shape diversity in purine-mimetic screening collections will find the isopropyl derivative a valuable input, as higher Fsp³ in library members has been correlated with improved hit rates against challenging targets, including protein–protein interactions [5].

Application
Selection Property
Validation Focus
Fragment elaboration for adenosine receptor antagonists
Purine bioisostere with balanced lipophilicity
Binding affinity and subtype selectivity
Kinase inhibitor scaffold hopping
Thiazolo[5,4-d]pyrimidine as thieno[2,3-d]pyrimidine replacement
Target engagement and cellular potency
CNS-penetrant probe synthesis
CNS-favorable logP and TPSA range
Blood-brain barrier permeability and metabolic stability
Diversity-oriented purine mimetic library
Enhanced sp³ character for shape diversity
Hit rate and promiscuity profiling
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